3-Chlorophenyl cyclohexanecarboxylate is an organic compound with the molecular formula C13H15ClO2. It is classified as an ester, specifically a derivative of cyclohexanecarboxylic acid, where the carboxylic acid group is esterified with 3-chlorophenol. This compound is notable for its potential applications in various fields, including organic chemistry and medicinal chemistry.
The compound can be synthesized from readily available starting materials, primarily cyclohexanecarboxylic acid and 3-chlorophenol. The synthesis typically involves esterification processes, which are well-documented in chemical literature.
The synthesis of 3-Chlorophenyl cyclohexanecarboxylate can be achieved through esterification reactions. A common method involves reacting cyclohexanecarboxylic acid with 3-chlorophenol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide. The reaction is generally conducted under reflux conditions to facilitate complete esterification.
The molecular structure of 3-Chlorophenyl cyclohexanecarboxylate features a cyclohexane ring connected to a carboxylate group and a chlorophenyl group.
3-Chlorophenyl cyclohexanecarboxylate can undergo several types of chemical reactions:
The mechanism of action for 3-Chlorophenyl cyclohexanecarboxylate involves its interaction with specific molecular targets within biological systems. Upon hydrolysis, it releases cyclohexanecarboxylic acid and 3-chlorophenol, which may interact with various biological pathways, potentially affecting enzyme activity and cellular processes.
| Property | Value |
|---|---|
| CAS Number | 101068-40-0 |
| Molecular Weight | 238.71 g/mol |
| IUPAC Name | (3-chlorophenyl) cyclohexanecarboxylate |
| InChI | InChI=1S/C13H15ClO2/c14-11-7-4-8-12(9-11)16-13(15)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2 |
CAS No.: 354-92-7
CAS No.: 3616-06-6
CAS No.: 73545-11-6
CAS No.: 19449-30-0
CAS No.: 42201-43-4